1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine
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Overview
Description
1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with diethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or 1,4-dioxane at room temperature. The product is then purified by extraction and recrystallization .
Industrial Production Methods
For industrial production, the process can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted triazine derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation reactions: It can participate in condensation reactions with carbonyl compounds to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) and solvents like chloroform or 1,4-dioxane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, imines, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,6-dimethoxy-1,3,5-triazine derivatives: These compounds share a similar triazine core structure and exhibit comparable chemical properties.
Diethylamine derivatives: Compounds containing the diethylamine moiety also show similar reactivity and applications.
Uniqueness
1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine is unique due to its specific combination of the triazine and diethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-5-20(6-2)12-9-7-8-11(10-12)16-13-17-14(21-3)19-15(18-13)22-4/h7-10H,5-6H2,1-4H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLUYVZGAGRUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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